FERULOYL-beta-PHENETHYLAMINE
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
142351-00-6 |
|---|---|
Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)-N-(2-phenylethyl)prop-2-enamide |
InChI |
InChI=1S/C18H19NO3/c1-22-17-13-15(7-9-16(17)20)8-10-18(21)19-12-11-14-5-3-2-4-6-14/h2-10,13,20H,11-12H2,1H3,(H,19,21)/b10-8+ |
InChI Key |
QSHSRHRDAVWDHM-CSKARUKUSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CC=CC=C2)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=CC=C2)O |
Origin of Product |
United States |
Natural Occurrence and Distribution of Feruloyl Beta Phenethylamine
Distribution Across the Plant Kingdom
The occurrence of feruloyl amides is widespread throughout the plant kingdom. They are known to be present in various parts of plants, including the flowers, pollen, seeds, leaves, and roots. These compounds play a role in plant growth and development, including cell division, tuber formation, and flowering regulation. Additionally, they are involved in plant defense mechanisms against both biotic and abiotic stresses. While the broader class of feruloyl amides is widely distributed, the specific occurrence of Feruloyl-beta-phenethylamine has been identified in a more select number of plant species.
Specific Plant Species Accumulating this compound
Detailed phytochemical analyses have led to the identification of this compound in several plant species. The following subsections detail its presence in specific botanicals.
Annona cherimola, commonly known as the cherimoya, is a fruit-bearing tree native to the Andean valleys. Phytochemical studies of this plant have confirmed the presence of N-trans-feruloyl phenethylamine (B48288). Research has focused on the peel and leaves of the cherimoya, revealing these tissues as sources of this compound. In one study, the concentration of N-trans-feruloyl phenethylamine was quantified in extracts from both the peel and leaves, with the peel extracts showing a particularly high concentration. sci-hub.se
Table 1: Occurrence of this compound in Annona cherimola
| Plant Part | Compound Identified | Research Finding |
|---|---|---|
| Peel | N-trans-feruloyl phenethylamine | High concentration found in peel extracts. sci-hub.se |
Ipomoea aquatica, or water spinach, is a semi-aquatic, tropical plant grown as a vegetable. Extensive phytochemical screening of Ipomoea aquatica has been conducted to identify its various chemical constituents. While these studies have identified a wide range of compounds, including numerous secondary metabolites, the presence of this compound has not been explicitly reported in the reviewed scientific literature.
Lycium barbarum, the plant that produces goji berries, has been found to contain this compound. fda.gov.twuniroma1.it A comprehensive analysis of the leaves and root barks of Lycium barbarum led to the identification and quantification of N-trans-feruloyl phenethylamine. fda.gov.tw This research highlights that different parts of the goji berry plant serve as a natural source for this compound.
Table 2: Detection of this compound in Lycium barbarum
| Plant Part | Compound Identified | Analytical Method |
|---|---|---|
| Leaves | N-trans-feruloyl phenethylamine | UHPLC-MS/MS fda.gov.twscienceopen.com |
Cannabis sativa is a well-studied plant known for its complex phytochemistry, which includes a wide array of cannabinoids, terpenes, and flavonoids. Despite the extensive research into the chemical composition of Cannabis sativa, the presence of this compound has not been reported in the available scientific literature.
Allium sativum, or garlic, is a species in the onion genus, Allium. While research on the phenolic compounds in garlic has identified the related compound N-feruloyltyramine, the direct isolation of this compound has also been noted in the context of its chemical constituents. univ-lorraine.fr
Presence in Solanum tuberosum
In the common potato (Solanum tuberosum), while direct evidence for this compound is not explicitly detailed in numerous studies, the presence of closely related feruloyl amides is well-established, particularly in the tuber's protective outer layer, the periderm. Research has identified feruloyltyramine and feruloyloctopamine as components of both natural and wound-induced periderms researchgate.net. These compounds are found to be ether-linked to the suberin-enriched cell walls of the phellem, the outermost layer of the periderm researchgate.netcsic.esnih.gov.
The biosynthesis of these feruloyl amides is linked to the activity of a suberin feruloyl transferase (FHT), an enzyme that is highly expressed in tissues undergoing suberization, such as the root exodermis and endodermis, and the tuber periderm nih.gov. The expression of FHT and the accumulation of these feruloyl amides are particularly pronounced in the phellogen cell layer and are induced by wounding, indicating a role in plant defense and the formation of a protective barrier nih.gov. The presence of these structurally similar compounds strongly suggests that the enzymatic machinery for the production of feruloyl amides is active in Solanum tuberosum, making the presence of this compound plausible, although it awaits direct confirmation.
Accumulation in Oryza sativa
In rice (Oryza sativa), there is substantial evidence for the accumulation of a diverse array of phenylamides, including feruloyl derivatives, particularly in the leaves. These compounds are often produced in response to biotic stresses, such as pathogen attacks. Studies have shown that infection with the fungal pathogen Cochliobolus miyabeanus or the bacterial pathogen Xanthomonas oryzae induces the accumulation of several phenylamides, including feruloylserotonin, feruloylagmatine, and feruloylputrescine.
Furthermore, the application of plant hormones involved in defense signaling, such as jasmonic acid, salicylic (B10762653) acid, and ethephone (an ethylene-releasing compound), also triggers the accumulation of these phenylamides. This indicates that their biosynthesis is an integral part of the plant's induced defense system. The accumulation of putrescine, a precursor for some polyamine-conjugated amides, is also enhanced by ethylene (B1197577), suggesting a complex regulatory network governing the production of these compounds under stress conditions nih.gov. While this compound has not been individually quantified in these studies, the demonstrated capacity of Oryza sativa to synthesize a variety of feruloyl amides in response to environmental cues suggests it may also be produced under similar conditions.
Occurrence in Zea mays
In maize (Zea mays), ferulic acid is a well-known component of the cell wall, where it is ester-linked to arabinoxylans researchgate.netmdpi.comnih.govfrontiersin.org. This feruloylation of polysaccharides plays a crucial role in cell wall structure and defense by cross-linking with other cell wall components, including lignin (B12514952) mdpi.comfrontiersin.org. The presence of various phenolic compounds, including hydroxycinnamic acid amides, has been reported in different parts of the maize plant.
Quantitative genetic analysis has revealed the presence of soluble hydroxycinnamic acid amides in maize, and studies on different maize cultivars have shown significant variation in their phenolic profiles researchgate.netucv.rodntb.gov.ua. While these studies have not specifically identified this compound, the metabolic pathways for the synthesis of both ferulic acid and phenethylamine exist in plants wikipedia.org. Given the diversity of feruloylated compounds in maize, it is conceivable that this compound is present, although likely at lower concentrations than the major feruloylated polysaccharides. Further targeted metabolic profiling is needed to confirm its occurrence and distribution in Zea mays.
Localization within Plant Tissues and Organs
The localization of this compound and related phenylamides within plant tissues and organs is closely tied to their proposed functions in structural support and defense. In Solanum tuberosum, feruloyl amides like feruloyltyramine are integral components of the suberized cell walls of the periderm researchgate.netcsic.esnih.gov. The enzyme responsible for their attachment to suberin, a feruloyl transferase, is specifically localized in the phellogen, the meristematic cell layer that produces the periderm nih.govresearchgate.net. This precise localization underscores their role in forming a fortified barrier against pathogens and environmental stress in the tuber skin.
In Oryza sativa, phenylamides, including feruloyl derivatives, are known to accumulate in the leaves upon pathogen infection. This localization to the primary photosynthetic organs suggests a role in protecting these vital tissues from biotic attack.
For Zea mays, the extensive feruloylation of arabinoxylans points to a widespread distribution of feruloyl moieties within the cell walls of various tissues mdpi.comnih.govfrontiersin.org. It is hypothesized that feruloyl amides, if present, would also be localized to the cell wall, where they can contribute to its reinforcement through cross-linking with other polymers. This is consistent with the general understanding that phenylamides are synthesized in the cytoplasm and then transported to the cell wall, where they are incorporated.
Quantitative and Qualitative Variation in Natural Sources
The levels of this compound and related phenylamides can vary significantly depending on the plant species, cultivar, tissue type, developmental stage, and environmental conditions. This variation reflects the dynamic nature of secondary metabolism and its responsiveness to both internal and external stimuli.
In Solanum tuberosum, the abundance of ether-linked ferulic acid amides is notably higher in wound-induced periderm compared to the natural periderm, with dicovalently linked amides being twice as abundant in wounded tissue researchgate.net. This quantitative increase highlights their role in the plant's healing and defense processes.
Studies on different cultivars of Solanum species have revealed significant quantitative variation in the content of various phytochemicals, including phenolic compounds unl.edu. This suggests that the capacity to produce this compound and its analogs is likely to be genotype-dependent.
The following table summarizes the quantitative variation of related phenolic compounds in different potato cultivars, illustrating the genetic diversity in the production of these metabolites.
| Compound Class | Concentration Range (in µg/g of Dry Weight) | Potato Cultivars |
| Carotenoids (Lutein and Zeaxanthin) | 1.12 - 17.7 | Andean potato cultivars |
| Beta-carotene | 0.42 - 2.19 | 16 native Andean varieties |
| Alpha-tocopherol | 2.73 - 20.80 | Andean potato cultivars |
| Total Anthocyanins | up to 16,330 | Dark purple-fleshed Andean cultivars |
This table illustrates the range of variation for different antioxidant compounds in potato tubers, suggesting a similar potential for variation in feruloyl amides.
In Zea mays, the concentration of phenolic compounds, including hydroxycinnamic acids, varies among different cultivars and is influenced by environmental factors researchgate.netucv.ro. For example, the total phenolic content in maize can range from 7,651 to 10,622 mg/kg, with hydroxybenzoic acids being the dominant fraction researchgate.netucv.ro. This inherent variability suggests that the levels of this compound could also differ significantly across maize varieties.
Natural Variation and Accumulation Patterns of this compound
The natural variation and accumulation patterns of this compound are intricately linked to the plant's response to its environment. The accumulation of this and related phenylamides is often a dynamic process, with levels fluctuating in response to developmental cues and external stressors.
In Oryza sativa, the accumulation of a suite of phenylamides is a hallmark of the plant's response to pathogen infection and treatment with defense-related hormones. The composition of the induced phenylamides can vary depending on the specific elicitor, suggesting a finely tuned metabolic response.
Environmental factors such as temperature, light intensity, and altitude have been shown to influence the accumulation of phenolic compounds in various plant species nih.gov. For instance, cooler temperatures and higher altitudes can lead to an increased content of total phenolics in Solanum tuberosum tubers nih.gov. Similarly, annual sunshine duration is positively correlated with flavonoid content in some plants nih.gov. These findings suggest that the biosynthesis of this compound is likely to be influenced by a range of geo-climatic factors, leading to significant natural variation in its accumulation.
The accumulation of phenylamides is also a key component of the plant's response to abiotic stresses. While the specific effects on this compound are not yet detailed, the general trend is an increased production of these compounds under adverse conditions, where they are thought to contribute to stress tolerance.
The table below provides a conceptual overview of the expected accumulation patterns of this compound based on the behavior of related phenylamides.
| Plant Species | Tissue/Organ | Condition | Expected Accumulation Pattern |
| Solanum tuberosum | Tuber Periderm | Wounding | Significant Increase |
| Oryza sativa | Leaves | Pathogen Infection | Rapid Accumulation |
| Zea mays | Cell Walls | High Light/UV Stress | Potential Increase |
This table is a predictive representation based on existing data for related compounds and general plant stress responses.
Biosynthesis and Metabolic Pathways of Feruloyl Beta Phenethylamine
General Phenylpropanoid Pathway Involvement
The synthesis of the feruloyl group of Feruloyl-beta-phenethylamine is dependent on the phenylpropanoid pathway. This pathway is a primary route in plants for the synthesis of a wide array of phenolic compounds from the aromatic amino acid L-phenylalanine. These compounds, sometimes classified as secondary metabolites, are crucial for plant survival, providing structural components like lignin (B12514952) and defense against pathogens and UV radiation. The pathway begins with the conversion of L-phenylalanine and leads to the formation of various hydroxycinnamoyl-CoA thioesters, which are key intermediates for numerous downstream products.
The ultimate precursor for the aromatic ring of the feruloyl group is L-phenylalanine. This essential amino acid is synthesized in plants through the shikimate pathway. This intricate pathway converts simple carbohydrate precursors, erythrose 4-phosphate and phosphoenolpyruvate, into chorismate, a central branch-point metabolite. Chorismate is then converted to prephenate and subsequently to phenylpyruvate, which is transaminated to yield L-phenylalanine. Once synthesized, L-phenylalanine serves as the entry point into the general phenylpropanoid pathway. The first committed step is the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL). This step represents a critical link between primary metabolism (amino acid synthesis) and secondary metabolism (phenylpropanoid synthesis).
Following the initial conversion of L-phenylalanine to cinnamic acid, a series of enzymatic hydroxylation and methylation reactions occur to form ferulic acid. Cinnamic acid is first hydroxylated by Cinnamate (B1238496) 4-hydroxylase (C4H) to produce p-coumaric acid. This intermediate is then activated to its corresponding thioester, p-coumaroyl-CoA, by the enzyme 4-Coumarate:CoA Ligase (4CL).
There are two recognized routes for the subsequent conversion of p-coumaroyl-CoA to Feruloyl-CoA.
The traditional pathway involves the hydroxylation of p-coumaroyl-CoA to caffeoyl-CoA, which is then methylated by Caffeoyl-CoA O-methyltransferase (CCoAOMT) to yield Feruloyl-CoA.
An alternative route involves the conversion of p-coumaric acid to caffeic acid, which is then methylated to ferulic acid. Ferulic acid is subsequently activated to Feruloyl-CoA by a CoA ligase. researchgate.netapsnet.org
Feruloyl-CoA is a critical branch-point intermediate in the phenylpropanoid pathway, serving as a precursor for lignin, flavonoids, and, pertinently, hydroxycinnamic acid amides like this compound. nih.govpnas.org
Table 1: Key Enzymes in the Formation of Feruloyl-CoA
| Enzyme | Abbreviation | Function |
|---|---|---|
| Phenylalanine Ammonia-Lyase | PAL | Converts L-Phenylalanine to trans-Cinnamic acid. |
| Cinnamate 4-hydroxylase | C4H | Hydroxylates Cinnamic acid to p-Coumaric acid. |
| 4-Coumarate:CoA Ligase | 4CL | Activates p-Coumaric acid to p-Coumaroyl-CoA. |
| Caffeoyl-CoA O-methyltransferase | CCoAOMT | Methylates Caffeoyl-CoA to form Feruloyl-CoA. |
Amine Precursor Derivations
The second structural component required for the synthesis of this compound is the amine, beta-phenethylamine. This compound is derived from the same initial precursor as the phenylpropanoid pathway, L-phenylalanine, highlighting the metabolic efficiency within the plant cell.
Beta-phenethylamine (PEA) is a trace amine synthesized in mammals, plants, and various microorganisms. wikipedia.org The primary route for its biosynthesis is the enzymatic decarboxylation of the amino acid L-phenylalanine. wikipedia.org This reaction is catalyzed by the enzyme Aromatic L-amino Acid Decarboxylase (AADC), which removes the carboxyl group from L-phenylalanine to produce beta-phenethylamine. wikipedia.org This enzyme is also responsible for the synthesis of other important monoamines, such as dopamine (B1211576) from L-DOPA. In plants, the availability of the L-phenylalanine substrate creates a direct link between the shikimate pathway and the production of this key amine.
While beta-phenethylamine is the direct amine precursor for the target compound, other related phenylethylamines are synthesized in plants and can be involved in similar metabolic processes. A prominent example is tyramine (B21549). Tyramine is synthesized via the decarboxylation of the amino acid L-tyrosine, a reaction catalyzed by the enzyme Tyrosine Decarboxylase (TDC). mdpi.commdpi.com Tyrosine itself is closely related to phenylalanine, being its hydroxylated analog. Both tyramine and beta-phenethylamine serve as acyl acceptors in condensation reactions with hydroxycinnamoyl-CoAs to form a wide variety of hydroxycinnamic acid amides (HCAAs). mdpi.comnih.gov Other aromatic amines like dopamine and tryptamine (B22526) can also act as precursors for different HCAAs. semanticscholar.org
Enzymatic Condensation and Amide Formation
The final step in the biosynthesis of this compound is the formation of a stable amide bond between the two precursor molecules: Feruloyl-CoA and beta-phenethylamine. This reaction is an acylation event where the feruloyl group is transferred from its CoA thioester to the amino group of beta-phenethylamine.
This condensation is catalyzed by a class of enzymes known as N-hydroxycinnamoyltransferases (HTs), which are part of the large BAHD acyltransferase family. researchgate.netpnas.org These enzymes exhibit specificity for both the acyl donor (the hydroxycinnamoyl-CoA) and the acyl acceptor (the amine). For example, Serotonin (B10506) N-hydroxycinnamoyltransferase (SHT) has been shown to use a variety of hydroxycinnamoyl-CoAs, including Feruloyl-CoA, as donors. semanticscholar.org Crucially, while its primary acceptor may be serotonin, it can also efficiently use other amines, including phenethylamine (B48288), to synthesize the corresponding amide. nih.govsemanticscholar.org Similarly, enzymes like Tyramine N-hydroxycinnamoyltransferase (THT) catalyze the formation of amides with tyramine but can also show activity with other phenylethylamines. apsnet.orgnih.govcdnsciencepub.com The reaction involves the nucleophilic attack of the primary amine of beta-phenethylamine on the carbonyl carbon of the Feruloyl-CoA thioester, leading to the formation of this compound and the release of free Coenzyme A. nih.govsemanticscholar.org
Table 2: Final Condensation Reaction
| Acyl Donor | Acyl Acceptor | Enzyme Class | Product |
|---|---|---|---|
| Feruloyl-CoA | Beta-phenethylamine | N-hydroxycinnamoyltransferase (e.g., SHT) | This compound |
Hydroxycinnamoyl-CoA:Tyramine N-(hydroxycinnamoyl)transferase (THT; E.C. 2.3.1.110) Activity
The central enzyme in the biosynthesis of N-feruloyltyramine and related compounds is Hydroxycinnamoyl-CoA:Tyramine N-(hydroxycinnamoyl)transferase (THT), classified under the enzyme commission number E.C. 2.3.1.110. nih.govmdpi.com This enzyme belongs to the transferase family, specifically the acyltransferases that transfer groups other than aminoacyl groups. wikipedia.org
The primary catalytic function of THT is to facilitate the chemical reaction between an activated hydroxycinnamoyl-CoA thioester and an aromatic amine. nih.gov Specifically, it catalyzes the condensation of feruloyl-CoA with tyramine to produce N-feruloyltyramine and Coenzyme A (CoA). wikipedia.orgqmul.ac.uk This reaction is a pivotal step in the formation of hydroxycinnamic acid amides (HCAAs), which are often associated with plant defense mechanisms and cell wall fortification. nih.govnih.gov THT activity and the synthesis of HCAAs are often induced in response to various stressors, including pathogen infection, physical injury, and elicitor treatments in a variety of plants. nih.gov
Table 1: Overview of THT (E.C. 2.3.1.110)
| Feature | Description |
|---|---|
| Systematic Name | feruloyl-CoA:tyramine N-(hydroxycinnamoyl)transferase wikipedia.orgqmul.ac.uk |
| Common Names | Tyramine N-feruloyltransferase, feruloyltyramine synthase wikipedia.orgqmul.ac.uk |
| Enzyme Class | Transferase (Acyltransferase) wikipedia.org |
| Reaction | feruloyl-CoA + tyramine ⇌ CoA + N-feruloyltyramine wikipedia.orgqmul.ac.uk |
| Biological Role | Synthesis of hydroxycinnamic acid amides (HCAAs) nih.gov |
Substrate Specificity of Acyltransferases in this compound Synthesis
The THT enzyme exhibits broad substrate specificity, enabling it to utilize a range of molecules as both acyl donors and acyl acceptors. This flexibility allows for the synthesis of a diverse array of HCAAs.
Acyl Donors: While feruloyl-CoA is a primary substrate, THT can also effectively use other hydroxycinnamoyl-CoA thioesters. These include cinnamoyl-CoA, p-coumaroyl-CoA, sinapoyl-CoA, and caffeoyl-CoA. nih.govqmul.ac.uknih.gov These precursor molecules are themselves products of the phenylpropanoid pathway. nih.gov
Acyl Acceptors: The enzyme demonstrates a preference for various aromatic amines. Tyramine is typically the most efficient acyl acceptor for THT enzymes found in many plant species. nih.gov However, other amines such as octopamine (B1677172) and dopamine can also serve as substrates. nih.govnih.gov The affinity for different amines can vary between plant species; for instance, potato THT can bind noradrenaline, whereas tobacco THT does not. nih.gov Notably, maize THT shows a higher affinity for tryptamine than for tyramine. nih.gov This demonstrates that the specific HCAAs produced in a plant are determined by the particular substrate preferences of its native THT enzyme.
Table 2: Substrate Versatility of THT Enzyme
| Substrate Type | Examples |
|---|---|
| Acyl Donors (Hydroxycinnamoyl-CoAs) | Feruloyl-CoA, p-Coumaroyl-CoA, Caffeoyl-CoA, Sinapoyl-CoA, Cinnamoyl-CoA nih.govqmul.ac.uknih.gov |
| Acyl Acceptors (Aromatic Amines) | Tyramine, Octopamine, Dopamine, Tryptamine, Noradrenaline nih.govnih.gov |
Role of Other Hydroxycinnamoyl Transferases (HCTs)
Beyond the specific activity of THT, the broader family of Hydroxycinnamoyl Transferases (HCTs) plays a crucial role in the metabolic flux of the phenylpropanoid pathway. mdpi.compeerj.com HCTs are part of the BAHD acyltransferase superfamily and are responsible for catalyzing the transfer of hydroxycinnamoyl groups from CoA thioesters to various acceptor molecules, including quinic acid and shikimic acid. mdpi.comnih.gov
HCTs are located at a key juncture in the biosynthesis of lignin precursors, directing the flow of metabolites towards the formation of different monolignol units (H, G, and S lignin). peerj.com For example, HCT catalyzes the reaction between p-coumaroyl-CoA and shikimate to produce p-coumaroyl shikimate, a key step preceding the formation of caffeoyl-CoA, which is a precursor for G and S lignin units. mdpi.compeerj.com While THT is specialized for amine acceptors, other HCTs channel the same pool of hydroxycinnamoyl-CoA precursors towards different endpoints like chlorogenic acids or lignin. nih.gov This competition for common substrates highlights the intricate metabolic network governing the synthesis of various phenolic compounds. In some plants, HCTs may compensate for other transferases in the synthesis of compounds like chlorogenic acid, showcasing the flexibility of these pathways. nih.gov
Regulation of this compound Biosynthesis
The production of HCAAs is tightly controlled at multiple levels, ensuring that these compounds are synthesized in response to specific developmental or environmental cues.
Transcriptional Regulation of Biosynthetic Genes
The synthesis of HCAAs is primarily regulated at the transcriptional level, meaning the expression of the genes encoding biosynthetic enzymes like THT is controlled. The regulation of flavonoid and phenylpropanoid pathways often involves a complex interplay of R2R3 MYB-type transcription factors, basic helix-loop-helix (bHLH) proteins, and WD40 proteins. nih.gov These regulatory proteins bind to specific promoter regions of the structural genes (such as THT) to activate or repress their transcription. nih.gov For example, studies on related pathways show that specific MYB factors can activate the promoters of genes involved in the synthesis of pathway precursors. nih.gov The presence of specific regulatory elements in the promoter regions of biosynthetic genes allows for coordinated expression in response to signaling molecules. mdpi.com
Influence of Upstream Signaling Pathways
The expression of THT and other related biosynthetic genes is induced by a variety of upstream signaling pathways, often triggered by biotic and abiotic stress.
Wounding and UV-C Light: In Capsicum annuum (hot pepper), THT mRNA levels are strongly induced in leaves following wounding or treatment with UV-C radiation. nih.gov This suggests that physical damage and light stress activate signaling cascades that lead to the upregulation of HCAA biosynthesis. nih.gov
Pathogen and Elicitor Responses: HCAA synthesis is a well-documented defense response in plants. nih.gov Infection by pathogens or treatment with elicitors (molecules that mimic a pathogen attack) can trigger the expression of THT genes. nih.gov
Phytohormones: Plant hormones are key signaling molecules that mediate stress responses. The promoters of HCT genes often contain response elements for hormones like methyl jasmonate (MeJA), salicylic (B10762653) acid (SA), and gibberellin (GA), which are known to up-regulate their expression. mdpi.comnih.gov Conversely, abscisic acid (ABA) has been shown to down-regulate the expression of certain HCTs. mdpi.com
Retro-biosynthetic Approaches in Pathway Elucidation
Retro-biosynthetic analysis is a deductive approach used to hypothesize the biosynthetic origins of a natural product. By conceptually breaking down the target molecule into simpler, plausible precursors, researchers can propose potential biosynthetic pathways. This strategy is particularly valuable when the biosynthetic pathway of a compound like feruloyl-β-phenethylamine has not been fully elucidated through direct experimental evidence. The process involves identifying key chemical bonds and functional groups that correspond to known enzymatic reactions and metabolic intermediates.
For feruloyl-β-phenethylamine, a retro-biosynthetic analysis would begin by disconnecting the amide bond, suggesting two primary precursors: ferulic acid and β-phenethylamine. Each of these precursors can then be further traced back to fundamental building blocks in plant metabolism.
The biosynthesis of β-phenethylamine is understood to originate from the amino acid L-phenylalanine through a decarboxylation reaction catalyzed by aromatic L-amino acid decarboxylase nih.govwikipedia.org. Ferulic acid, a widespread phenylpropanoid, is derived from L-phenylalanine via the general phenylpropanoid pathway. This pathway involves a series of enzymatic steps including deamination, hydroxylation, and methylation.
A critical aspect of elucidating biosynthetic pathways through a retro-biosynthetic approach is the use of isotopic labeling studies and position-specific isotope analysis. pnas.orgsfis.eu By feeding isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled L-phenylalanine) to a plant or cell culture known to produce the compound, the incorporation of the label into the final molecule can be traced. This provides strong evidence for the proposed pathway.
For instance, in a hypothetical study on feruloyl-β-phenethylamine, the administration of labeled L-phenylalanine would be expected to result in the labeling of both the feruloyl and the β-phenethylamine moieties of the final molecule. The specific pattern of isotopic enrichment can further confirm the sequence of enzymatic reactions.
The table below outlines a plausible retro-biosynthetic pathway for feruloyl-β-phenethylamine and the key enzymes potentially involved.
| Product | Immediate Precursors | Precursor Origin | Key Enzymatic Step (Hypothesized) |
| Feruloyl-β-phenethylamine | Feruloyl-CoA + β-Phenethylamine | Phenylpropanoid Pathway + Amino Acid Metabolism | Amide Synthase / Ligase |
| β-Phenethylamine | L-Phenylalanine | Shikimate Pathway | Aromatic L-amino acid decarboxylase |
| Feruloyl-CoA | Ferulic Acid | Phenylpropanoid Pathway | CoA Ligase |
| Ferulic Acid | Caffeic Acid | Phenylpropanoid Pathway | Caffeate O-methyltransferase |
| Caffeic Acid | p-Coumaric Acid | Phenylpropanoid Pathway | p-Coumarate 3-hydroxylase |
| p-Coumaric Acid | L-Phenylalanine | Phenylpropanoid Pathway | Phenylalanine ammonia-lyase, Cinnamate 4-hydroxylase |
Further investigation into the specific enzymes, particularly the synthase or ligase responsible for the final amide bond formation, would be a key step in fully validating the proposed pathway. The identification and characterization of these enzymes would provide definitive proof of the biosynthetic route to feruloyl-β-phenethylamine.
Biological Functions of Feruloyl Beta Phenethylamine in Planta
Role in Plant Defense Mechanisms
Plants employ a sophisticated chemical defense system against a range of biotic threats. Feruloyl-beta-phenethylamine and related phenylamides are key components of this system, providing both direct and indirect protection.
Plants have developed intricate chemical defense strategies to combat pathogen attacks. A primary defense mechanism involves the rapid synthesis and accumulation of specific secondary metabolites in response to infection. Phenylamides, including this compound, are an important group of these bioactive compounds. Research has shown that in response to pathogen infection, plants can significantly increase the production of phenylamides. For instance, studies on rice (Oryza sativa L.) have documented the accumulation of numerous phenylamides following infection by bacterial and fungal pathogens like Burkholderia glumae and Xanthomonas oryzae. unimi.it This induced accumulation at the site of infection is a hallmark of a targeted defense response, suggesting a crucial role for these compounds in inhibiting pathogen proliferation and protecting the plant.
Physical damage from wounding or herbivore attacks triggers a cascade of defense responses in plants. nih.govresearchgate.netnih.gov These responses involve the production of chemical barriers, including a variety of secondary metabolites, to deter herbivores and prevent infection at the wound site. nih.govresearchgate.net Upon injury, plants initiate signaling pathways that lead to the synthesis of protective compounds. frontiersin.org Phenolic compounds, the broader class to which feruloyl-amides belong, are well-known to accumulate in response to such stresses. mdpi.com The synthesis of these molecules helps to make plant tissues less palatable and more resistant to further damage. mdpi.com
The plant cell wall provides the first line of defense against pathogens and environmental stress. Feruloylation—the process of incorporating ferulic acid into cell wall polymers—is a critical mechanism for fortifying this barrier, particularly in grasses. mdpi.comnih.govnih.govresearchgate.netuni.lu The feruloyl group of this compound, once incorporated into the cell wall, can undergo oxidative coupling reactions. mdpi.comnih.gov This process, mediated by peroxidases, creates covalent cross-links between polysaccharide chains (like arabinoxylans) and between polysaccharides and lignin (B12514952). mdpi.comnih.govresearchgate.netdtu.dk These cross-links increase the rigidity, strength, and integrity of the cell wall, making it more resistant to physical stress and enzymatic degradation by invading microbes. mdpi.comnih.govdtu.dknih.govresearchgate.net This structural reinforcement is a key passive defense strategy that hinders pathogen penetration. nih.gov
Table 1: Effects of Cell Wall Feruloylation on Plant Properties
| Property | Effect of Feruloylation | Source |
|---|---|---|
| Cell Wall Strength | Increased rigidity and mechanical strength | mdpi.comnih.govresearchgate.net |
| Pathogen Resistance | Enhanced resistance to microbial digestion and penetration | mdpi.comnih.gov |
| Cell-to-Cell Adhesion | Mediates adhesion, contributing to tissue integrity | mdpi.comdtu.dk |
| Growth Rate | Regulates cell wall extensibility, affecting growth cessation | nih.govresearchgate.net |
Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized de novo and accumulate in plants in response to stress, particularly pathogen attack. nih.gov Feruloyl-amides, including this compound, fit this classification. Their synthesis is induced by infection, and they accumulate at the site of attempted invasion. This inducible nature distinguishes them from pre-formed defense compounds and highlights their role as an active, dynamic defense mechanism against a broad spectrum of potential pathogens.
Beyond their structural role, feruloyl-amides exhibit direct antimicrobial activity against a variety of plant pathogens. researchgate.net Studies have demonstrated that these compounds can inhibit the growth and virulence of both fungal and bacterial microbes. For example, synthesized feruloyl-amides have shown significant in vitro antibacterial activity against several foodborne bacterial pathogens and can inhibit key fungal virulence mechanisms. unimi.itcnr.it Some ferulic amide derivatives have demonstrated excellent antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) by causing damage to the bacterial cell membrane. nih.gov This direct toxic effect on pathogens provides a crucial layer of chemical defense for the plant.
Table 2: Observed Antimicrobial Activity of Feruloyl-Amide Derivatives
| Pathogen Species | Type | Activity Observed | Source |
|---|---|---|---|
| Pyricularia oryzae | Fungus | Inhibition of appressorium formation (virulence mechanism) | unimi.it |
| Xanthomonas oryzae (Xoo, Xoc) | Bacterium | Inhibition of growth; cell membrane damage | unimi.itnih.gov |
| Ralstonia solanacearum | Bacterium | Inhibition of growth | mdpi.com |
| Gram-positive foodborne bacteria | Bacterium | Stronger average antimicrobial effect compared to Gram-negative | unimi.itcnr.it |
Involvement in Plant Growth and Development
The process of cell wall feruloylation is not only critical for defense but also plays a fundamental role in regulating plant growth and development. The controlled loosening and tightening of the cell wall are necessary for cell expansion. nih.gov The cross-linking of cell wall polymers by ferulates is a key mechanism in the tightening process, which can lead to the cessation of growth once cells have reached their final size. researchgate.net
Putative Roles in Floral Induction and Formation
The transition from vegetative growth to flowering is a critical developmental stage in plants, regulated by a complex network of internal and external cues. Plant phenolics are known to be involved in these processes. However, there is currently no scientific evidence to suggest a specific role for this compound in the induction or formation of flowers. General plant flowering mechanisms are understood to be controlled by hormones, photoreceptors, and a cascade of gene expression, but the contribution of this particular compound remains uninvestigated.
Contributions to Sexual Differentiation and Tuberization
Sexual differentiation in dioecious plants and the process of tuber formation are complex physiological events. While various secondary metabolites have been studied for their influence on these processes, there is no available research that links this compound to either sexual differentiation in plants or the signaling pathways that lead to tuberization.
Influence on Cell Division and Cytomorphogenesis
The regulation of cell division and the development of cell shape (cytomorphogenesis) are fundamental to plant growth and are controlled by a precise interplay of hormones and structural components. Ferulic acid, a component of this compound, is known to be a key component in cell wall structure through a process called feruloylation. This process is important for cell wall rigidity and defense. However, the specific effects of the complete this compound molecule on cell division and cytomorphogenesis have not been the subject of scientific investigation.
Ecological Interactions Mediated by this compound
The interactions of plants with their environment, including other organisms, are often mediated by a diverse array of chemical compounds. The potential roles of this compound in these interactions are outlined below, though it is important to reiterate the lack of direct research in these areas.
Plant-Plant Allelopathic Effects
Allelopathy refers to the chemical inhibition of one plant by another. While many phenolic compounds are known to have allelopathic properties, there are no studies that have specifically tested or demonstrated such effects for this compound.
Plant-Pathogen Interactions
Plants produce a variety of secondary metabolites to defend against pathogens. The feruloyl group within the molecule suggests a potential role in defense, as ferulic acid is involved in strengthening cell walls, making them more resistant to pathogen attack. However, direct evidence of the antimicrobial or defense-signaling activities of this compound is not documented in the scientific literature.
Plant-Insect Interactions
Similarly, the role of this compound in mediating interactions between plants and insects has not been explored. Plants synthesize a vast arsenal (B13267) of chemical deterrents and attractants to manage insect herbivores and pollinators. Without specific studies, any potential role of this compound in plant-insect interactions remains speculative.
Influence on Plant-Environment Dynamics
Current scientific literature does not provide specific research findings or quantitative data on the direct influence of this compound on plant-environment dynamics. The biological roles of this specific compound in areas such as allelopathy, interactions with herbivores, or responses to abiotic stressors have not been extensively investigated.
While research into the broader families of compounds to which this compound belongs—phenethylamines and phenylpropanoids (specifically, derivatives of ferulic acid)—offers some context, direct evidence for the role of the conjugated molecule is lacking. Studies on related molecules suggest that such compounds can be involved in plant defense and stress responses. For instance, the production of some phenethylamines in plants has been observed to increase in response to herbivory, indicating a potential defensive function. Similarly, phenolic compounds, including ferulic acid and its derivatives, are well-documented for their roles in protecting plants against a variety of biotic and abiotic stresses, including pathogenic attacks, UV radiation, and drought.
However, without studies specifically focusing on this compound, any discussion of its influence on plant-environment dynamics would be speculative. Detailed research, including quantitative analysis of its presence under different environmental conditions and functional assays to determine its effects on other organisms, is required to elucidate its specific ecological functions. At present, there are no available data to construct tables or provide in-depth research findings on this topic.
Synthesis Methodologies for Feruloyl Beta Phenethylamine
Chemoenzymatic Synthesis Strategies
Chemoenzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. These strategies utilize enzymes as biocatalysts to perform specific chemical transformations, often under mild reaction conditions in aqueous media.
Amide bond synthetases (ABS) are enzymes that catalyze the formation of amide bonds in an ATP-dependent manner. researchgate.net The enzyme McbA is an ATP-dependent amide bond synthetase that has demonstrated broad substrate specificity. researchgate.net While its native function involves coupling 1-acetyl-9H-β-carboline-3-carboxylic acid, it efficiently uses 2-phenylethylamine (β-phenethylamine) as its natural amine substrate. researchgate.net McbA and other similar enzymes can couple a wide range of carboxylic acids with various amines, making them suitable for the synthesis of Feruloyl-beta-phenethylamine. researchgate.net
The general enzymatic reaction proceeds in two steps:
Adenylation: The enzyme uses ATP to adenylate the carboxylic acid group of ferulic acid, forming a reactive feruloyl-AMP intermediate.
Amidation: The enzyme then facilitates the nucleophilic attack of the β-phenethylamine amino group on the activated intermediate, releasing AMP and forming the final amide product.
To maximize the yield and efficiency of the chemoenzymatic synthesis, a thorough analysis of enzyme kinetics and reaction parameters is essential. Studies on the synthesis of the similar compound N-trans-feruloyltyramine using an amide bond synthetase provide a model for this optimization process. researchgate.netnih.gov
Key parameters for optimization include:
Substrate Ratio: Varying the molar ratio of ferulic acid to β-phenethylamine can significantly impact the conversion rate. In a similar synthesis, a large excess of the amine component (a 1:50 ratio of acid to amine) resulted in a 74% conversion rate. researchgate.netnih.gov
Enzyme and Cofactor Concentration: The concentrations of the amide synthetase enzyme, ATP, and essential cofactors like Magnesium chloride (MgCl₂) must be optimized.
Reaction Conditions: Temperature and pH are critical for enzyme stability and activity.
Reaction Time: Monitoring the reaction over time allows for the determination of the optimal duration to achieve maximum yield.
Response surface methodology (RSM) can be employed to systematically evaluate the combined effects of multiple variables, allowing for the precise determination of the optimal conditions for synthesis. researchgate.netnih.gov
Strategies for Enhancing Production
A common ATP recycling system involves a secondary enzyme and an inexpensive phosphate donor.
| Component | Example | Role in the System |
| Recycling Enzyme | Polyphosphate kinase (PPK) | This enzyme catalyzes the transfer of a phosphate group from the phosphate donor to ADP (or AMP) to regenerate ATP. researchgate.net |
| Phosphate Donor | Polyphosphate (PolyP) | An inexpensive and high-energy phosphate polymer that serves as the ultimate phosphate source for ATP regeneration. researchgate.netnih.gov |
| Adenosine Nucleotide | AMP or ADP | The product of the primary amidation reaction (AMP) is recycled back into the active ATP form. researchgate.net |
By incorporating an ATP recycling system, the initial requirement for expensive ATP is reduced to a catalytic amount (e.g., 0.1 equivalents), making the entire process more sustainable and cost-effective for large-scale production of this compound. researchgate.net
Structural Analogs, Derivatives, and Structure Activity Relationship Studies of Feruloyl Beta Phenethylamine
Investigation of Structurally Related Hydroxycinnamic Acid Amides
Hydroxycinnamic acid amides are a broad class of natural compounds formed by the conjugation of a hydroxycinnamic acid (like ferulic, p-coumaric, or caffeic acid) with an amine or polyamine. nih.govfrontiersin.orgnih.gov Feruloyl-beta-phenethylamine belongs to this family, and its properties can be better understood by comparing it to its close relatives.
Feruloyltyramine is a structural analog where the phenethylamine (B48288) moiety is hydroxylated at the para-position of the phenyl ring. This compound exists as two geometric isomers, cis (Z) and trans (E), which can exhibit different biological profiles.
N-trans-feruloyltyramine (NTFT): This isomer is frequently found in nature, isolated from plants like bell pepper (Capsicum annuum) and eggplant (Solanum melongena) nih.govmdpi.com. Research has shown its involvement in various biological processes. For instance, NTFT can inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in macrophages, suggesting anti-inflammatory potential medkoo.com. It has also been identified as a suppressor of P-selectin expression medkoo.com.
N-cis-feruloyltyramine (NCFT): The cis isomer has also been isolated from natural sources, including the Indonesian medicinal plant Ipomoea aquatica chemfaces.com. Both cis- and trans-feruloyltyramine are known inhibitors of in vitro prostaglandin synthesis chemfaces.comtargetmol.com. Furthermore, cis-N-feruloyltyramine has demonstrated cytotoxicity against the P-388 cancer cell line chemfaces.comtargetmol.com.
The biosynthesis of these compounds begins with trans-cinnamic acid and tyramine (B21549), which are derived from the amino acids phenylalanine and tyrosine, respectively nih.govmdpi.com.
| Compound | Common Abbreviation | Notable Bioactivity | Natural Sources (Examples) |
| trans-N-Feruloyltyramine | NTFT | Anti-inflammatory; P-selectin suppression medkoo.com | Capsicum annuum, Solanum melongena nih.govmdpi.com |
| cis-N-Feruloyltyramine | NCFT | Prostaglandin synthesis inhibition; Cytotoxicity chemfaces.comtargetmol.com | Ipomoea aquatica chemfaces.com |
Feruloyloctopamine is another significant analog, differing from this compound by the presence of two hydroxyl groups: one on the phenyl ring (like tyramine) and another on the beta-carbon of the ethyl side chain.
N-trans-feruloyloctopamine (NTFO): This compound is a known antioxidant that can be isolated from sources such as garlic skin medchemexpress.comnih.gov. It has been the subject of anticancer research, where studies have shown it can inhibit the proliferation and invasion of hepatocellular carcinoma cells and induce their apoptosis (programmed cell death) medchemexpress.comnih.gov. (R)-N-trans-feruloyloctopamine, isolated from Pisonia aculeata, has also been reported to exhibit antitubercular activity nih.gov.
Other feruloyl conjugates found in nature include N-trans-feruloyl-3-methoxytyramine and various amides formed with other amines, which have been investigated for activities such as promoting insulin (B600854) release mdpi.commdpi.com.
This group of analogs is formed by replacing the ferulic acid moiety with other cinnamic acids while retaining the phenethylamine portion.
Caffeoyl-phenethylamine: Caffeic acid features two hydroxyl groups on its phenyl ring (at the 3 and 4 positions), unlike the single hydroxyl and single methoxy (B1213986) group of ferulic acid. Caffeic acid phenethyl esters (CAPE) are well-studied compounds known for their significant anti-inflammatory and anticarcinogenic activities mdpi.com. The corresponding amides are also of scientific interest.
p-Coumaroyl-phenethylamine: In this analog, the feruloyl group is replaced by a p-coumaroyl group, which has a single hydroxyl group and lacks the methoxy group. N-trans-p-coumaroyltyramine (also known as prapazine) is a related compound found in bell pepper roots nih.govmdpi.com.
Synthesizing and testing various cinnamoyl-beta-phenethylamines with different combinations of naturally occurring cinnamic acids and beta-phenethylamines have been a strategy to clarify structure-activity relationships for activities like the inhibition of prostaglandin synthetase chemfaces.com.
A distinct but related class of HCAAs involves the conjugation of hydroxycinnamic acids with aliphatic polyamines like putrescine, spermidine, and spermine, rather than aromatic monoamines like phenethylamine. frontiersin.org These compounds are widespread in the plant kingdom and play roles in growth, reproduction, and stress resistance nih.gov.
Structure: Polyamine-derived HCAAs can be mono-, di-, or tri-substituted, where one or more amino groups of the polyamine chain form an amide bond with a hydroxycinnamic acid acs.org. Examples include p-coumaroyl putrescine, diferuloyl putrescine, and N¹, N¹⁰-Bis-(p-coumaroyl)-spermidine frontiersin.orgacs.org.
Function: These compounds are considered phytoalexins (antimicrobial compounds produced by plants) and are involved in strengthening plant cell walls frontiersin.orgnih.gov. Their accumulation is often a response to pathogens or environmental stress nih.gov.
Chemical Properties: The presence of free amino groups in mono-substituted polyamine conjugates makes them more hydrophilic and basic compared to the neutral, water-insoluble HCAAs derived from aromatic amines like phenethylamine frontiersin.org.
| Amine Type | Example Conjugate | Key Structural Feature | General Role/Property |
| Aromatic Monoamine | This compound | Aromatic amine linked via amide bond | Neutral, water-insoluble; various bioactivities frontiersin.org |
| Aliphatic Polyamine | Diferuloyl Spermidine | Aliphatic amine backbone with multiple amide linkage sites | Basic, hydrophilic; involved in plant defense frontiersin.orgnih.gov |
Elucidation of Structure-Activity Relationships
Structure-activity relationship (SAR) studies aim to determine which parts of a molecule are responsible for its biological effects. For this compound and its analogs, this involves examining how changes to the phenolic (feruloyl) and amine (phenethylamine) moieties alter bioactivity.
Influence of the Phenolic Moiety: The substitution pattern on the phenyl ring of the hydroxycinnamic acid is critical, particularly for antioxidant activity. The antioxidant capacity of ferulic acid is attributed to its phenolic hydroxyl group and the electron-donating methoxy group, which stabilizes the resulting radical mdpi.com.
Studies comparing ferulic acid to other phenolic acids show that the presence and position of hydroxyl and methoxy groups significantly affect antiradical properties mdpi.com. For example, ferulic acid generally exhibits stronger antioxidant activity in polar systems than its esters, methyl and ethyl ferulate mdpi.com.
The presence of a catechol (3,4-dihydroxy) structure, as in caffeic acid, often leads to very high antioxidant activity mdpi.com.
Influence of the Amine Moiety: The nature of the amine part of the molecule dictates its physicochemical properties and can significantly influence its interaction with biological targets.
Hydroxylation: Adding hydroxyl groups to the phenethylamine ring, as in feruloyltyramine (one -OH) and feruloyloctopamine (two -OH groups, one on the ring and one on the side chain), can increase polarity and the potential for hydrogen bonding, which may enhance or alter receptor binding and bioactivity slideshare.net.
Substitutions on the Amino Group: Modifying the primary amino group can have profound effects. For phenethylamines in general, converting the primary amine to a secondary amine (e.g., by N-methylation) often leads to a reduction in potency at certain receptors, while conversion to a tertiary amine can reduce it even further nih.gov. The introduction of a bulky N-benzyl group, however, has been shown to significantly increase the potency of some psychedelic phenethylamines at serotonin (B10506) receptors mdpi.com.
Side-Chain Substitution: Adding substituents to the ethyl side chain, such as a methyl group at the alpha-position (creating an amphetamine-type structure), can drastically change the pharmacological profile, often increasing central nervous system stimulant effects wikipedia.org.
Systematic SAR studies on phenethylamine derivatives show that alkyl or halogen groups at the para-position of the phenyl ring can positively influence binding affinity for certain receptors, like the 5-HT₂A receptor nih.govkoreascience.kr.
Impact of Substitution Patterns
The biological activity of compounds related to this compound is significantly influenced by the pattern of chemical substitutions on the β-phenethylamine (β-PEA) core structure. Structure-activity relationship (SAR) studies, particularly concerning the human trace amine-associated receptor 1 (hTAAR1), reveal specific effects of modifications to the aromatic ring, the ethylene (B1197577) chain, and the amino group.
Aromatic Ring Substitution: The placement of substituents on the phenyl ring of the phenethylamine moiety is a critical determinant of receptor affinity and efficacy. Studies have shown that alkyl or halogen groups at the para-position (4-position) of the phenyl ring can positively influence binding affinity for serotonin receptors like the 5-HT2A receptor nih.govkoreascience.kr. However, for hTAAR1, increasing the steric bulk at this 4-position can lead to ligands with low efficacy nih.gov.
Ethylene Chain Substitution: Modifications to the two-carbon chain linking the phenyl ring and the amino group also impact activity. The addition of a single, small substituent, such as a methyl group, to the β-carbon is generally well-tolerated nih.gov. In contrast, introducing a methyl group at the α-carbon, as seen in amphetamine, results in detrimental effects on potency nih.gov. Increasing the bulkiness of substituents at either the α or β positions leads to a sharp reduction in potency nih.gov.
Amino Group Substitution: The nature of the amino group is crucial for receptor interaction. Converting the primary amine of β-PEA to a secondary amine through N-methylation causes a minor (approximately 3-fold) decrease in potency at hTAAR1 nih.gov. Further methylation to create a tertiary amine results in a significant reduction in potency, by a factor of about 30 nih.gov. This suggests that increased steric bulk at the amino nitrogen is unfavorable for activity at this receptor nih.gov.
Summary of Substitution Pattern Effects on β-Phenethylamine Activity at hTAAR1
| Position of Substitution | Type of Substitution | Impact on Activity (Potency/Efficacy) |
|---|---|---|
| Aromatic Ring (4-position) | Increased steric bulk | Leads to low efficacy ligands nih.gov |
| Ethylene Chain (α-carbon) | Methyl group (e.g., amphetamine) | Reduces potency and efficacy nih.gov |
| Ethylene Chain (α-carbon) | Two methyl groups (e.g., phentermine) | Sharply reduces potency nih.gov |
| Ethylene Chain (β-carbon) | Single methyl group | Well-tolerated with minimal impact nih.gov |
| Amino Group | N-methylation (Secondary Amine) | Minor (~3-fold) reduction in potency nih.gov |
| Amino Group | N,N-dimethylation (Tertiary Amine) | Significant (~30-fold) reduction in potency nih.gov |
Stereoisomeric Effects on Activity
The introduction of a chiral center into the phenethylamine structure can have significant consequences for its biological activity. Stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, often exhibit different pharmacological profiles.
A key example is the substitution at the α-carbon of the ethylene chain. Introducing a methyl group at this position, which creates a chiral center and results in (R)- and (S)-enantiomers (as in amphetamine), has been shown to reduce efficacy at the hTAAR1 receptor compared to the parent, non-chiral β-phenethylamine nih.gov. Docking simulations for certain phenethylamine derivatives with the human dopamine (B1211576) transporter (hDAT) have also revealed that different stereoisomers can possess varying stability and fit within the receptor's binding pocket. For one compound, the (S)-form was found to be more stable than the (R)-form, while for another, a specific (R, S)-configuration was the most stable biomolther.org. This demonstrates that the specific three-dimensional structure is a critical factor in molecular interactions and subsequent biological response.
Comparison of α-Substituted vs. Unsubstituted Phenethylamine
| Compound | Key Structural Feature | Effect on hTAAR1 Activity |
|---|---|---|
| β-Phenethylamine (β-PEA) | Unsubstituted ethylene chain (achiral) | Parent compound activity nih.gov |
| Amphetamine | α-methyl substitution (chiral) | Reduced efficacy compared to β-PEA nih.gov |
Research on Lignanamide Derivatives
This compound belongs to the broader class of natural products known as lignanamides. These compounds are formed through the oxidative coupling of hydroxycinnamic acid amides and are found in various plant species, with a notable diversity in the Cannabaceae (e.g., hemp) and Solanaceae families researchgate.netnih.gov.
Research has identified a wide array of lignanamide derivatives with significant biological activities. For instance, hemp seeds are a rich source of these compounds, containing derivatives such as cannabisins and grossamide (B206653) researchgate.net. Studies on lignanamides isolated from hemp seed have demonstrated their potential as antioxidant and acetylcholinesterase inhibitory agents nih.govacs.org. For example, cannabisin A and cannabisin D were found to be among the most effective lignanamides in antioxidant assays researchgate.net. Furthermore, certain lignanamides have shown inhibitory activity against the soluble epoxide hydrolase (sEH), an enzyme targeted for treating inflammation nih.gov.
These naturally occurring derivatives often feature different amine or hydroxycinnamic acid precursors, leading to a wide range of structures and biological effects. The documented activities of lignanamides include anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties, highlighting the therapeutic potential of this class of compounds nih.govmdpi.com.
Examples of Bioactive Lignanamide Derivatives
| Lignanamide Derivative | Natural Source (Example) | Reported Biological Activities |
|---|---|---|
| Cannabisin A | Cannabis sativa (Hemp) seeds researchgate.net | Antioxidant, Acetylcholinesterase inhibition nih.govresearchgate.net |
| Cannabisin B | Cannabis sativa (Hemp) seeds researchgate.net | Antioxidant, Induces autophagic cell death in HepG2 cells mdpi.com |
| Grossamide | Cannabis sativa (Hemp) seeds researchgate.net | Antioxidant, Anti-inflammatory researchgate.net |
| 3,3'-demethyl-heliotropamide | Cannabis sativa (Hemp) seeds nih.gov | Antioxidant, Acetylcholinesterase inhibition nih.gov |
Advanced Analytical Methodologies for Feruloyl Beta Phenethylamine Research
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental in the analysis of complex mixtures, enabling the isolation and quantification of specific compounds. For Feruloyl-beta-phenethylamine, both Ultra-High Performance Liquid Chromatography (UHPLC) and High-Performance Liquid Chromatography (HPLC) have proven to be invaluable tools.
Ultra-High Performance Liquid Chromatography (UHPLC)
UHPLC stands as a premier technique for the rapid and high-resolution separation of phenolic compounds, including this compound. Its advantages over conventional HPLC include faster analysis times, improved resolution, and lower solvent consumption, all stemming from the use of sub-2 µm particle size columns which operate at higher pressures.
In the context of this compound research, UHPLC is often coupled with tandem mass spectrometry (UHPLC-MS/MS), providing a powerful platform for both quantification and structural confirmation. A notable application involves the profiling of hydroxycinnamic acid amides in plant extracts. For instance, a method for the analysis of a standard mixture including N-trans-feruloyl phenethylamine (B48288) utilized a UHPLC system with a suitable reversed-phase column. The mobile phase typically consists of a gradient mixture of an acidified aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent such as acetonitrile. This gradient elution allows for the effective separation of a wide range of compounds with varying polarities. The retention time for N-trans-feruloyl phenethylamine under specific gradient conditions has been reported to be approximately 3.44 minutes, demonstrating the efficiency of UHPLC in resolving this analyte from a complex matrix.
Table 1: Illustrative UHPLC-MS/MS Parameters for the Analysis of a Standard Mixture Containing N-trans-feruloyl phenethylamine
| Parameter | Value |
| UHPLC System | Agilent 1290 Infinity |
| Column | Zorbax RRHD SB-C18 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | Specific precursor and product ions for the analyte |
High Performance Liquid Chromatography (HPLC)
HPLC remains a widely used and robust technique for the separation and quantification of this compound. While analysis times are generally longer than with UHPLC, HPLC offers excellent reliability and is suitable for a broad range of applications.
Reversed-phase HPLC is the most common mode used for the analysis of feruloyl amides. This technique utilizes a nonpolar stationary phase (typically C18) and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For the analysis of compounds like this compound, the mobile phase is often a mixture of an acidified aqueous solution (e.g., water with formic acid or phosphoric acid to control pH and improve peak shape) and an organic modifier like methanol (B129727) or acetonitrile.
Detailed research findings have established optimal conditions for the separation of related compounds. For instance, in the analysis of ferulic acid, a key structural component of this compound, a typical HPLC method would employ a C18 column with a mobile phase of methanol and acidified water. The detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, with the wavelength set to the absorption maximum of the feruloyl moiety, which is typically around 320 nm. The principles of these methods are directly applicable to the quantification of this compound, ensuring accurate and reproducible results.
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds and can also be employed for quantitative analysis. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive understanding of its chemical architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
NMR spectroscopy is a powerful tool for the unambiguous determination of molecular structure. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial in the characterization of this compound.
1D NMR: ¹H NMR and ¹³C NMR are the fundamental 1D experiments.
¹H NMR provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons through spin-spin coupling. The spectrum of this compound would show characteristic signals for the aromatic protons of the feruloyl and phenethyl moieties, the vinylic protons of the propenoyl linker, the methylene (B1212753) protons of the ethylamine (B1201723) chain, and the methoxy (B1213986) group protons.
¹³C NMR provides information about the different types of carbon atoms in the molecule. The spectrum would display distinct signals for the carbonyl carbon, the aromatic and vinylic carbons, the aliphatic carbons of the ethylamine chain, and the methoxy carbon.
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity within the molecule.
COSY reveals proton-proton couplings, helping to identify adjacent protons within the same spin system.
HSQC correlates directly bonded proton and carbon atoms.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Feruloyl Moiety | ||
| C=O | - | ~166 |
| CH=CH-C=O (α) | ~6.3 (d) | ~118 |
| CH=CH-C=O (β) | ~7.5 (d) | ~140 |
| Aromatic CH | ~6.8 - 7.1 (m) | ~110 - 125 |
| Aromatic C-O | - | ~148 |
| Aromatic C-OCH₃ | - | ~147 |
| Aromatic C-C | - | ~127 |
| OCH₃ | ~3.9 (s) | ~56 |
| Phenethylamine Moiety | ||
| N-CH₂ | ~3.6 (t) | ~41 |
| CH₂-Ph | ~2.9 (t) | ~36 |
| Aromatic CH | ~7.2 - 7.4 (m) | ~126 - 129 |
| Aromatic C-CH₂ | - | ~139 |
Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.
Mass Spectrometry (MS and MS/MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
In the analysis of this compound, electrospray ionization (ESI) is a commonly used soft ionization technique that generates a protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.
Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. In an MS/MS experiment, the parent ion (e.g., the [M+H]⁺ ion of this compound) is selected and subjected to collision-induced dissociation (CID). This process breaks the molecule into characteristic fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule, confirming its identity and revealing structural details. For this compound, key fragmentations would be expected to occur at the amide bond, leading to the formation of ions corresponding to the feruloyl and phenethylamine moieties.
Table 3: Expected Key Fragment Ions in the MS/MS Spectrum of this compound
| Fragment Ion (m/z) | Proposed Structure/Origin |
| 177.05 | [Feruloyl moiety + H]⁺ |
| 121.09 | [Phenethylamine moiety + H]⁺ |
| 104.05 | Loss of NH₃ from the phenethylamine fragment |
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
HRESIMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). This level of accuracy allows for the unambiguous determination of the elemental composition of a molecule. For this compound (C₁₈H₁₉NO₃), the calculated exact mass of the neutral molecule is 297.1365 Da. nih.gov HRESIMS would measure the m/z of the protonated molecule [M+H]⁺ at approximately 298.1438. nih.gov The high accuracy of this measurement can distinguish this compound from other isobaric compounds (compounds with the same nominal mass but different elemental compositions), providing a high degree of confidence in its identification.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used to quantify and characterize substances by measuring their absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The analysis of this compound via UV-Vis spectroscopy provides valuable information about its electronic structure, which is influenced by the aromatic rings and conjugated systems present in the molecule.
The UV spectrum of a related compound, β-Phenylethylamine (PEA), shows characteristic absorption peaks at approximately 210 nm and 258 nm. The presence of the feruloyl group in this compound, which contains a more extended conjugated system, is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) and potentially increase the molar absorptivity. The measurement is typically performed using a spectrophotometer, where the sample is dissolved in a suitable solvent, placed in a quartz cuvette, and scanned over a wavelength range, commonly 190–400 nm. Deionized water or other appropriate transparent solvents are used as the reference.
Table 1: Expected UV-Vis Spectral Characteristics of this compound and its Constituent Moieties This table is illustrative and based on the spectral properties of related compounds.
| Compound/Moiety | Expected λmax (nm) | Rationale |
|---|---|---|
| β-Phenylethylamine | ~210, ~258 | Based on the electronic transitions of the benzene (B151609) ring. |
| Ferulic Acid | ~322 | Due to the extended conjugation between the phenolic ring and the acrylic acid side chain. |
Bioassay-Guided Isolation and Characterization
Bioassay-guided isolation is a powerful strategy to identify and purify biologically active natural products from complex mixtures, such as plant extracts. This process systematically fractionates a crude extract, using a specific biological assay at each stage to track and isolate the active compound(s).
The workflow for isolating this compound from a natural source would involve:
Extraction: A crude extract is prepared from the source material (e.g., a specific plant species) using a suitable solvent like methanol.
Initial Bioassay: The crude extract is tested for a specific biological activity (e.g., antioxidant, anti-inflammatory, or neuro-modulatory effects) to confirm it contains active principles.
Fractionation: The active extract undergoes chromatographic separation, such as column chromatography, to yield several fractions with decreasing complexity.
Iterative Testing and Purification: Each fraction is tested in the bioassay, and the most active fraction is selected for further rounds of separation and purification, often using techniques like High-Performance Liquid Chromatography (HPLC).
Structural Elucidation: Once a pure active compound is isolated, its chemical structure is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm its identity as this compound.
Table 2: Illustrative Workflow of Bioassay-Guided Isolation
| Step | Material | Procedure | Outcome |
|---|---|---|---|
| 1 | Crude Plant Extract | Solvent Extraction | Active crude extract |
| 2 | Active Crude Extract | Column Chromatography | Fractions F1, F2, F3, F4, F5 |
| 3 | Fraction F3 (Most Active) | HPLC Separation | Sub-fractions F3a, F3b, F3c |
| 4 | Sub-fraction F3b (Most Active) | Preparative HPLC | Pure Compound |
Isotope Ratio Monitoring and Position-Specific Isotope Analysis
Isotope Ratio Monitoring (IRM) is a highly sensitive technique used to determine the origin of a compound, distinguishing between natural (endogenous) and synthetic (exogenous) sources. This is achieved by measuring the ratio of stable isotopes (e.g., ¹³C/¹²C) using Isotope Ratio Mass Spectrometry (IRMS).
Research on the related compound phenethylamine (PEA) has demonstrated the utility of this approach. By analyzing the carbon isotope ratios (CIRs) of PEA and its major metabolite, phenylacetylglutamine (B1677654) (PAG), researchers can differentiate between PEA from dietary supplements and that produced naturally by the body. A similar methodology could be applied to this compound. Synthetic versions of the compound, produced from petrochemical precursors, would likely have a different ¹³C/¹²C ratio compared to the compound biosynthesized in a plant. This method would be invaluable in metabolomic studies, authenticity testing of natural health products, and in anti-doping contexts.
Table 3: Hypothetical Carbon Isotope Ratio (δ¹³C) Values for this compound Based on principles from phenethylamine research.
| Source of this compound | Expected δ¹³C Value (‰) | Interpretation |
|---|---|---|
| Endogenous/Natural (Plant-derived) | -25 to -35 | Reflects the isotopic signature of the plant's photosynthetic pathway. |
| Synthetic (Lab-synthesized) | -18 to -24 | Reflects the isotopic signature of the industrial precursors. |
Integration of Multi-Omics Approaches
A comprehensive understanding of the biological role and mechanism of action of this compound requires a systems-level perspective. The integration of multi-omics approaches—combining data from genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the molecular changes induced by the compound within a biological system. This approach moves beyond the study of a single molecule to analyze the entire network of interactions it influences.
For instance, in studying the effects of this compound on neuronal cells, a multi-omics strategy could involve:
Transcriptomics: Measuring changes in gene expression (mRNA levels) to identify which genes are activated or suppressed by the compound.
Proteomics: Quantifying changes in protein levels to see how the transcriptional changes translate into functional proteins.
Metabolomics: Profiling the full range of small-molecule metabolites to identify alterations in metabolic pathways.
By integrating these datasets, researchers can construct detailed models of the compound's mechanism of action, identify novel biological targets, and discover potential biomarkers of its activity. This approach has been successfully used to explore complex biological phenomena, such as host-microbiome interactions and the pathophysiology of chronic pain.
Table 4: Application of Multi-Omics in this compound Research
| Omics Layer | Analytical Technique(s) | Information Gained |
|---|---|---|
| Transcriptomics | RNA-Sequencing, Microarrays | Identification of modulated gene expression pathways. |
| Proteomics | Mass Spectrometry (LC-MS/MS) | Quantification of protein abundance and post-translational modifications. |
| Metabolomics | NMR, Mass Spectrometry (GC-MS, LC-MS) | Characterization of changes in cellular metabolism and signaling molecules. |
| Integrated Analysis | Bioinformatics, Systems Biology | A comprehensive model of the compound's molecular mechanism of action. |
Future Research Directions for Feruloyl Beta Phenethylamine
Advanced Understanding of Metabolic Regulation and Signaling Pathways
The production of Feruloyl-beta-phenethylamine in plants is likely to be tightly regulated by a complex network of metabolic and signaling pathways. frontiersin.orgtandfonline.com Understanding this regulation is crucial for developing strategies to enhance its production. Future research in this area should aim to unravel the intricate mechanisms that control the flux of metabolites through the phenylpropanoid and alkaloid biosynthetic pathways. slideshare.net
Areas for future investigation include:
Transcription factor analysis: Identifying the transcription factors that regulate the expression of the biosynthetic genes for this compound will provide key targets for metabolic engineering.
Hormonal regulation: Investigating the effects of plant hormones, such as jasmonates and salicylic (B10762653) acid, on the production of this compound will shed light on its role in plant defense and development.
Metabolic flux analysis: Using stable isotope labeling to trace the flow of carbon from primary metabolism to this compound will help to identify bottlenecks in the biosynthetic pathway. frontiersin.org
Comprehensive Characterization of Ecological and Inter-Species Interactions
Phenylpropanoid amides are known to play important roles in the interactions between plants and their environment. frontiersin.org this compound may function as a defense compound against herbivores and pathogens, or as a signaling molecule in symbiotic relationships. nih.gov A thorough investigation of its ecological functions is a critical area for future research.
Potential research avenues include:
Plant-herbivore studies: Evaluating the effects of this compound on the feeding behavior and growth of various insect herbivores will help to determine its role in plant defense. frontiersin.orgnih.gov
Antimicrobial assays: Testing the activity of this compound against a range of plant pathogens will reveal its potential as a phytoalexin.
Allelopathic potential: Investigating the effects of this compound on the germination and growth of other plant species will elucidate its role in plant-plant competition.
Exploration of Novel In Vitro Bioactivity Mechanisms
Preliminary studies on related feruloyl amides have suggested a range of interesting biological activities, including antioxidant and anti-inflammatory properties. mdpi.commdpi.com A key area for future research is the comprehensive in vitro evaluation of this compound to uncover its full therapeutic potential.
Specific research objectives include:
Antioxidant activity: The antioxidant capacity of this compound can be assessed using various in vitro assays, such as the DPPH and ABTS radical scavenging assays. nih.govmdpi.com The structure-activity relationship can be further explored by comparing its activity to that of its constituent parts, ferulic acid and β-phenethylamine. nih.govresearchgate.net
Anti-inflammatory effects: The ability of this compound to modulate inflammatory pathways can be investigated in cell-based assays. researchgate.netnih.govnih.govmdpi.com This could involve measuring its effect on the production of pro-inflammatory cytokines and the activity of key signaling molecules such as NF-κB and MAP kinases. researchgate.netnih.gov
Enzyme inhibition assays: Screening this compound against a panel of enzymes implicated in various diseases could reveal novel therapeutic targets.
| Bioactivity Assay | Potential Mechanism of Action for this compound | Relevance to Human Health |
| DPPH Radical Scavenging | Donation of a hydrogen atom from the phenolic hydroxyl group of the feruloyl moiety to neutralize free radicals. nih.gov | Prevention of oxidative stress-related diseases. |
| Inhibition of Nitric Oxide Production in Macrophages | Suppression of the expression of inducible nitric oxide synthase (iNOS) through modulation of inflammatory signaling pathways. researchgate.net | Treatment of inflammatory conditions. |
| Cyclooxygenase (COX) Inhibition | Blocking the active site of COX enzymes, thereby reducing the production of prostaglandins (B1171923). | Pain and inflammation relief. |
Development of Biotechnological Production Platforms
The natural abundance of this compound in plants is often low, limiting its availability for research and commercial applications. nih.gov Developing biotechnological production platforms is therefore a high-priority area for future research. frontiersin.org
Strategies to be explored include:
Metabolic engineering of microorganisms: Introducing the biosynthetic genes for this compound into microbial hosts such as E. coli or Saccharomyces cerevisiae could enable its large-scale production through fermentation. nih.govresearchgate.net
Plant cell culture: Establishing cell suspension cultures of plants that naturally produce this compound and optimizing the culture conditions could provide a sustainable source of the compound.
Enzymatic synthesis: Utilizing purified enzymes, such as amide bond synthetases, for the in vitro synthesis of this compound offers a highly controlled and efficient production method. nih.govthieme-connect.commdpi.com
Comparative Studies of this compound Across Diverse Plant Genera
While this compound has been identified in certain plant species, its distribution across the plant kingdom is not well understood. Comparative studies across diverse plant genera are needed to gain insights into its evolutionary history and chemotaxonomic significance.
Future research in this area should involve:
Phytochemical screening: A broad screening of plant species from different families and genera for the presence of this compound will help to map its distribution.
Chemotaxonomic analysis: Correlating the presence or absence of this compound with the taxonomic classification of plants may reveal its value as a chemotaxonomic marker.
Evolutionary studies: Investigating the genetic and biochemical basis for the production of this compound in different plant lineages can provide insights into the evolution of this specialized metabolic pathway.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
